molecular formula C8H7ClFNO B1422564 2-Chloro-2-(4-fluorophenyl)acetamide CAS No. 1396988-05-8

2-Chloro-2-(4-fluorophenyl)acetamide

Cat. No. B1422564
M. Wt: 187.6 g/mol
InChI Key: WVRLEXFAKGYCBE-UHFFFAOYSA-N
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Description

2-Chloro-2-(4-fluorophenyl)acetamide is a chemical compound with the molecular formula C8H7ClFNO. It has a molecular weight of 187.599 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-2-(4-fluorophenyl)acetamide consists of a central carbon atom bonded to a chlorine atom and an acetamide group. The acetamide group is further bonded to a 4-fluorophenyl group .


Physical And Chemical Properties Analysis

2-Chloro-2-(4-fluorophenyl)acetamide has a molecular weight of 187.599. Its IUPAC Standard InChI is InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) .

Scientific Research Applications

Pesticide Research

2-Chloro-2-(4-fluorophenyl)acetamide and its derivatives are being explored for their potential as pesticides. For instance, derivatives like 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide have been characterized by X-ray powder diffraction, indicating their potential application in pesticide development (Olszewska, Pikus, & Tarasiuk, 2008). Additionally, derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including variants with a 4-fluorophenyl group, have been studied for similar purposes (Olszewska, Tarasiuk, & Pikus, 2011).

Antimicrobial Activity

Some derivatives of 2-Chloro-2-(4-fluorophenyl)acetamide have been synthesized and tested for their antimicrobial properties. For example, sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide exhibited antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi including Aspergillus niger and Candida albicans (Badiger, Mulla, Khazi, & Khazi, 2013).

Anti-inflammatory Research

Research into the anti-inflammatory properties of derivatives of 2-Chloro-2-(4-fluorophenyl)acetamide has also been conducted. For instance, a study on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed significant anti-inflammatory activity in some synthesized compounds (Sunder & Maleraju, 2013).

Thrombin Inhibition

2-(2-Chloro-6-fluorophenyl)acetamides, a category which includes 2-Chloro-2-(4-fluorophenyl)acetamide derivatives, have been investigated for their capacity to inhibit thrombin, an enzyme involved in blood coagulation. This research is indicative of potential therapeutic applications in conditions related to blood clotting (Lee et al., 2007).

Antibacterial Potential Against Klebsiella pneumoniae

A study focusing on 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a related compound, demonstrated its effectiveness against Klebsiella pneumoniae, a pathogen responsible for a range of infections. This indicates the potential of such compounds in developing new antibacterial drugs (Cordeiro et al., 2020).

Chemical Synthesis and Structural Analysis

There has been significant interest in the synthesis and structural analysis of 2-Chloro-2-(4-fluorophenyl)acetamide derivatives. Studies have focused on their crystalline structures and characteristics, contributing to a better understanding of their chemical properties and potential applications in various fields (Ding et al., 2006).

properties

IUPAC Name

2-chloro-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRLEXFAKGYCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-(4-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZL He, Y Chen, X Wang, M Ni, G Wang - Tetrahedron, 2019 - Elsevier
A protocol of [3 + 3]-cycloaddition was proposed for the synthesis of 2H-1,4-thiazin-3(4H)-ones and thiomorpholine-3,5-diones from α-chlorohydroxamates and 1,4-dithiane-2,5-diol. …
Number of citations: 7 www.sciencedirect.com

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